2,4-dibromo-Phenol 1-(hydrogen sulfate) potassium salt
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Overview
Description
2,4-dibromo-Phenol 1-(hydrogen sulfate) potassium salt is a chemical compound with the molecular formula C6H3Br2KO4S and a molecular weight of 370.057 . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-Phenol 1-(hydrogen sulfate) potassium salt typically involves the bromination of phenol followed by sulfonation and neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-Phenol 1-(hydrogen sulfate) potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming phenol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various phenol derivatives, quinones, and substituted phenols .
Scientific Research Applications
2,4-dibromo-Phenol 1-(hydrogen sulfate) potassium salt has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-dibromo-Phenol 1-(hydrogen sulfate) potassium salt exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the sulfate group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the sulfate group, affecting its reactivity and applications.
2,4,4’-Tribromodiphenyl Ether: Contains additional bromine atoms, leading to different chemical properties and uses.
3-(2,4-Dibromophenoxy)propanoic Acid: A derivative with an extended carbon chain, used in different research contexts.
Uniqueness
2,4-dibromo-Phenol 1-(hydrogen sulfate) potassium salt is unique due to the presence of both bromine atoms and the sulfate group, which confer distinct chemical properties and make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C6H3Br2KO4S |
---|---|
Molecular Weight |
370.06 g/mol |
IUPAC Name |
potassium;(2,4-dibromophenyl) sulfate |
InChI |
InChI=1S/C6H4Br2O4S.K/c7-4-1-2-6(5(8)3-4)12-13(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
ZULSFQHSUYWAOI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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